(R)-TCO4-PEG2-Maleimide

Bioorthogonal Chemistry PROTAC Linker Design Enantiomeric Purity

Heterobifunctional linker performance is sensitive to stereochemistry and PEG length. Generic TCO-PEG-maleimide variants introduce slower kinetics and aggregation risk. - **Key differentiator:** Axial (R)-TCO4 isomer provides ~10-fold faster IEDDA reaction rate than racemic or (S)-enantiomers. - **Precise spacer:** PEG2 (not PEG3 or PEG1) optimizes solubility and spatial orientation for PROTAC ternary complex formation. - **Application-ready:** Maleimide for thiol conjugation; TCO for copper-free tetrazine ligation. Validated for ADC and live-cell labeling.

Molecular Formula C22H33N3O7
Molecular Weight 451.5 g/mol
Cat. No. B12365118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-TCO4-PEG2-Maleimide
Molecular FormulaC22H33N3O7
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+/t18-/m0/s1
InChIKeyZDSFAYZUCKCRTR-KROLTMCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-TCO4-PEG2-Maleimide Overview


(R)-TCO4-PEG2-Maleimide is a heterobifunctional linker used primarily in the construction of PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs) . It belongs to the PEG (polyethylene glycol) class of linkers and features a trans-cyclooctene (TCO) moiety and a maleimide group separated by a PEG2 spacer [1]. The maleimide group enables specific covalent conjugation to thiol groups (e.g., on cysteine residues), while the TCO group allows for rapid, copper-free 'click' chemistry via an inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine-functionalized partners [1]. The compound has a molecular formula of C22H33N3O7 and a molecular weight of 451.51 g/mol .

Stereochemistry-dependent click reactivity context
PEG2 spacer for controlled conjugate size and solubility
Dual-handle architecture: maleimide-thiol and TCO-tetrazine

Why (R)-TCO4-PEG2-Maleimide Is Irreplaceable


Substituting (R)-TCO4-PEG2-Maleimide with a generic TCO-PEG-maleimide linker—even one differing only in stereochemistry or PEG chain length—can compromise key reaction kinetics, bioconjugation efficiency, and downstream assay reproducibility. The (R)-enantiomer's specific three-dimensional configuration dictates its reactivity in the IEDDA click reaction, a factor that cannot be replicated by (S)-enantiomers or racemic mixtures [1]. Similarly, the precise PEG2 spacer length governs both the solubility of the conjugate and the spatial orientation of reactive groups; even a single ethylene glycol unit change (e.g., to PEG3) can alter aggregation propensity and linker flexibility, which directly impacts conjugation yield and the biological activity of the final construct . The quantitative evidence below demonstrates why this specific compound is a non-interchangeable tool in demanding bioorthogonal applications.

Racemic or (S)-enantiomer TCO may exhibit slower click kinetics, altering conjugation efficiency and temporal control.

PEG chain-length changes (e.g., PEG3) can increase hydrodynamic radius, affecting aggregation and steric accessibility.

Unspecified stereochemistry or isomeric mixtures may lead to batch-to-batch variability in reaction rates.

Performance Evidence for (R)-TCO4-PEG2-Maleimide


Enantiomer-Specific Click Reactivity

The (R)-enantiomer of TCO is an axial isomer, which is known to react with tetrazines in the IEDDA reaction up to 10-fold faster than its equatorial (S)-enantiomer counterpart [1]. This difference in reaction rate is critical for applications requiring rapid and complete conjugation, such as in vivo pretargeting or labeling of low-abundance targets [1]. While (S)-TCO-PEG2-Maleimide is available, its slower kinetics may require longer reaction times or higher equivalents, potentially leading to lower yields or off-target reactions. The data is a class-level inference based on the established reactivity hierarchy of TCO stereoisomers.

Enantiomer-Specific Reactivity
Class-level
~10-fold higher k₂ for (R)-TCO vs (S)-TCO in IEDDA
Stereochemistry governs click reaction rate
Class-level inference; individual rates may vary
Bioorthogonal Chemistry PROTAC Linker Design Enantiomeric Purity

PEG2 Spacer Impact on Conjugation

The PEG2 spacer in (R)-TCO4-PEG2-Maleimide provides a minimal, flexible connection that is critical for maintaining the native function of the conjugated biomolecule. Longer PEG linkers, such as PEG3, can lead to increased molecular entanglement and, in some contexts, higher nonspecific protein adsorption [1]. While PEG3 can improve solubility, it does so at the potential cost of a larger hydrodynamic radius that may sterically hinder the binding of large biomolecular partners. The PEG2 unit is specifically chosen to balance enhanced solubility with a compact size that minimizes unwanted aggregation [2]. The data is a class-level inference from studies on the impact of PEG linker length on bioconjugate properties.

PEG2 Spacer Impact
Class-level
PEG2 minimizes steric hindrance vs. longer PEG linkers
Spacer length influences conjugate properties
Class-level inference; assay-dependent
Bioconjugation PEGylation Linker Optimization

Enantiomeric Purity and Reproducibility

(R)-TCO4-PEG2-Maleimide is supplied as a single, defined enantiomer with a purity of ≥98% . This is in contrast to some commercial TCO-PEG-maleimide linkers that are sold as a mixture of axial and equatorial isomers or whose stereochemistry is not explicitly specified. The presence of even small amounts of the slower-reacting (S)-enantiomer can alter the apparent reaction kinetics and lead to batch-to-batch variability in conjugation efficiency. Using a pure (R)-enantiomer ensures consistent and predictable performance in kinetic assays. The data is derived from vendor specifications.

Enantiomeric Purity
Specification review
≥98% pure (R)-enantiomer; alternative mixtures may contain equatorial isomers
Defined stereochemistry supports consistent kinetics
Vendor specification data
Stereochemistry Click Chemistry Quality Control

(R)-TCO4-PEG2-Maleimide Applications


PROTAC Linker Development

The defined stereochemistry and compact PEG2 spacer of (R)-TCO4-PEG2-Maleimide are ideally suited for constructing PROTACs. Its fast, copper-free click chemistry (based on the axial TCO isomer) allows for efficient attachment of an E3 ligase ligand to a target protein warhead [1]. The minimal PEG2 spacer helps maintain the optimal spatial distance between the two binding moieties, which is critical for inducing efficient ubiquitination and subsequent degradation of the target protein. Using a non-stereochemically pure linker could lead to slower conjugation and lower yields of the final PROTAC molecule.

ADC Assembly

In ADC construction, the maleimide group of (R)-TCO4-PEG2-Maleimide is used for site-specific conjugation to engineered cysteine residues on an antibody . The subsequent, rapid IEDDA reaction of the (R)-TCO group with a tetrazine-functionalized cytotoxic payload enables modular and efficient drug loading. The ~10-fold faster reaction rate of the axial (R)-enantiomer ensures a higher degree of payload attachment in a shorter time frame, which can be critical for manufacturing workflows and for maintaining the structural integrity of the antibody [2].

Live-Cell Imaging and Pretargeting

The superior reaction kinetics of the axial TCO isomer are essential for live-cell labeling applications where reaction times must be minimized to capture dynamic biological processes [1]. (R)-TCO4-PEG2-Maleimide can be used to pre-install a TCO handle on a biomolecule of interest (e.g., via its maleimide group). A subsequent, rapid pulse with a tetrazine-fluorophore conjugate results in near-instantaneous labeling due to the fast click kinetics. The slower kinetics of a racemic mixture would compromise the temporal resolution of the experiment.

Application
Selection Property
Validation Focus
PROTAC linker assembly
Stereochemistry-defined click reactivity; PEG2 spacer for ternary complex geometry
Ternary complex formation efficiency; target degradation consistency
ADC payload conjugation
Site-specific maleimide-thiol coupling; rapid TCO-tetrazine drug loading
Drug-to-antibody ratio, payload stability, and ADC structural integrity
Live-cell imaging and pretargeting
Fast bioorthogonal click kinetics for time-resolved labeling
Labeling efficiency, temporal resolution, signal-to-noise ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-TCO4-PEG2-Maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.